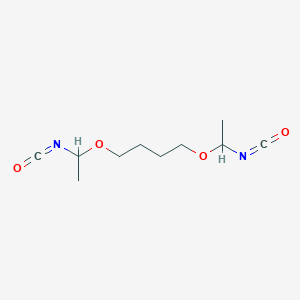
1,1-Dioxo-2,3-dihydro-1-benzothiophene-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dioxo-2,3-dihydro-1-benzothiophene-4-carbaldehyde: is a chemical compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by the presence of a dioxo group and a carbaldehyde group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-2,3-dihydro-1-benzothiophene-4-carbaldehyde can be achieved through various methods. One common approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This method promotes the formation of benzothiophene motifs via a quaternary spirocyclization intermediate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
化学反应分析
Types of Reactions
1,1-Dioxo-2,3-dihydro-1-benzothiophene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学研究应用
1,1-Dioxo-2,3-dihydro-1-benzothiophene-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex benzothiophene derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1-Dioxo-2,3-dihydro-1-benzothiophene-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications .
相似化合物的比较
Similar Compounds
- 1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-3-sulfonamide
- 2,3-Dihydro-1,4-benzoxathiine derivatives
- Thiophene derivatives
Uniqueness
1,1-Dioxo-2,3-dihydro-1-benzothiophene-4-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to other benzothiophene derivatives, this compound’s dioxo and carbaldehyde groups make it particularly useful in synthetic chemistry and medicinal research .
属性
分子式 |
C9H8O3S |
|---|---|
分子量 |
196.22 g/mol |
IUPAC 名称 |
1,1-dioxo-2,3-dihydro-1-benzothiophene-4-carbaldehyde |
InChI |
InChI=1S/C9H8O3S/c10-6-7-2-1-3-9-8(7)4-5-13(9,11)12/h1-3,6H,4-5H2 |
InChI 键 |
HRZOHLXJDSGEHM-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)C2=CC=CC(=C21)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



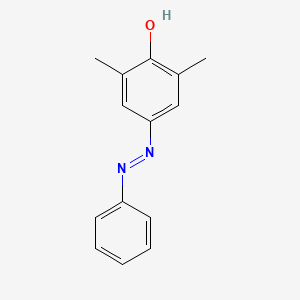
![[({[(1R,2R,3S,4R)-4-(6-amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B14751593.png)
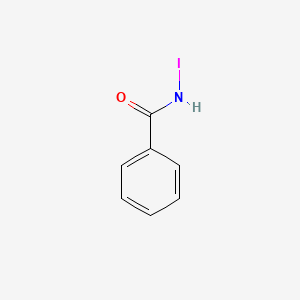
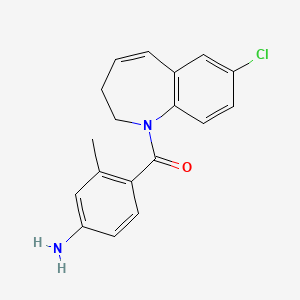
![N-(3-((4aS,5S,7aS)-2-amino-5-(trifluoromethyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B14751604.png)

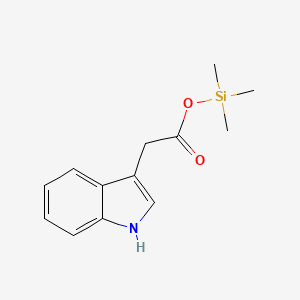
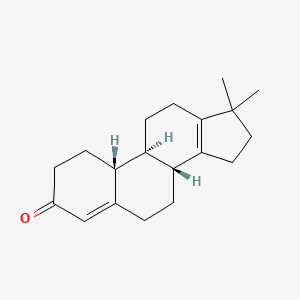
![2-Amino-4,8-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6h)-one](/img/structure/B14751625.png)
